N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide is a chemical compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and pharmaceutical applications, making them significant in medicinal chemistry. This compound features a thiazole ring, which contributes to its biological properties, and is classified as a thiazole derivative.
The compound can be synthesized through various methods that involve thiazole chemistry. Its classification falls under heterocyclic compounds, specifically those containing sulfur and nitrogen in the ring structure. Thiazole derivatives are often explored for their potential in drug development due to their ability to interact with biological targets effectively.
The synthesis of N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide can be approached through several established methods:
The synthesis often requires specific conditions such as temperature control, solvent choice (e.g., chloroform), and sometimes microwave irradiation to enhance reaction rates and yields . The purity and structure of the synthesized compound are typically confirmed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide features a thiazole ring substituted with a diethylaminomethyl group at one position and a benzamide moiety at another.
The molecular formula can be represented as C_{14}H_{18}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The molecular weight is approximately 250.37 g/mol.
The compound may undergo various chemical reactions typical for thiazole derivatives:
Understanding these reactions is crucial for further functionalization of the molecule or for exploring its reactivity in biological systems.
The mechanism of action for N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide is not fully elucidated but is expected to involve interactions with specific biological targets such as enzymes or receptors.
Thiazole derivatives are often recognized for their ability to inhibit certain enzymatic activities or modulate receptor functions, contributing to their pharmacological effects.
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide has potential applications in:
The thiazole-benzamide scaffold represents a privileged chemical architecture for modulating pentameric ligand-gated ion channels (pLGICs), particularly within the Cys-loop receptor superfamily. This scaffold combines a thiazole heterocycle—a five-membered ring containing nitrogen and sulfur—with a benzamide moiety, creating a versatile pharmacophore capable of selective receptor interactions. In Zinc-Activated Channels (ZAC), an atypical Cys-loop receptor, N-(thiazol-2-yl)-benzamide analogs demonstrate targeted allosteric modulation by binding to transmembrane and/or intracellular domains rather than the orthosteric zinc-binding site [1] [3].
The molecular specificity arises from the scaffold’s capacity for strategic substitutions. For example, introducing a tert-butyl group at the thiazole 4-position (e.g., compound 5a/TTFB) enhances hydrophobic interactions with ZAC’s transmembrane helices, while halogen atoms (e.g., 3-fluorobenzamide in TTFB) fine-tune electronic properties and binding kinetics. This enables state-dependent inhibition characterized by slow onset and noncompetitive antagonism [1]. Functional studies in Xenopus oocytes confirm that such analogs inhibit zinc-evoked currents at low micromolar concentrations (IC~50~ = 1–3 μM) without affecting related receptors (5-HT~3A~, nAChR, GABA~A~, GlyR) at 30 μM [1] [3].
Table 1: Key Molecular Features of Thiazole-Benzamide Scaffolds
Structural Region | Function | Example Modifications |
---|---|---|
Thiazole ring | Core recognition element | 4-Methyl, 4-tert-butyl, 5-methyl ester |
Benzamide moiety | Allosteric binding determinant | 3-Fluoro, 5-bromo-2-chloro substitution |
Linker group | Conformational flexibility | Amide bond (–C(O)NH–) |
Zinc-Activated Channels (ZAC) constitute a phylogenetically distinct branch of the Cys-loop receptor family, activated endogenously by zinc ions (Zn²⁺), protons (H⁺), and copper (Cu²⁺). Unlike classical receptors (nicotinic acetylcholine, GABA~A~), ZAC exhibits unique biophysical properties: high spontaneous activity, slow desensitization kinetics, and cation permeability [1]. Human ZACN gene expression spans brain regions, pancreas, thyroid, and immune organs (e.g., thymus), implicating ZAC in neuromodulation, hormone secretion, and T-cell proliferation [1] [3]. Pathophysiological relevance is inferred from ZAC’s role in synaptic zinc signaling—a process dysregulated in neurodegeneration and neuropsychiatric disorders.
Thiazole-benzamide derivatives like TTFB (compound 5a) represent the first class of selective ZAC antagonists, acting as negative allosteric modulators (NAMs). They suppress both evoked (Zn²⁺/H⁺) and spontaneous ZAC currents equipotently, indicating stabilization of closed-channel states [1]. This specificity is critical: Tubocurarine, a non-selective ZAC inhibitor (IC~50~ ~1–10 μM), also potently blocks nAChRs and other Cys-loop receptors, confounding mechanistic studies [1]. In contrast, TTFB’s selectivity enables precise interrogation of ZAC’s functions, such as its proposed role in:
Table 2: Comparative Profiles of ZAC Antagonists
Compound | ZAC IC~50~ (μM) | Selectivity Profile | Mechanism |
---|---|---|---|
Tubocurarine | 1–10 | Non-selective (blocks nAChR/GlyR) | Competitive antagonism |
TTFB | 1–3 | >10-fold selective vs. 5-HT~3A~, nAChR, GABA~A~, GlyR | Noncompetitive NAM |
Compound 1 | 3–10 | Moderate selectivity | Allosteric inhibition |
The quest for ZAC-selective antagonists began with the alkaloid tubocurarine, identified in 2003 as a low-micromolar inhibitor (IC~50~ ~2 μM). However, its promiscuity for multiple Cys-loop receptors (nAChR IC~50~ = 0.5 μM; GlyR IC~50~ = 10 μM) limited its utility as a pharmacological tool [1] [3]. Subsequent screens of tricyclic antidepressants, ATP, and heparin revealed weak ZAC modulation (mid-μM to mM), but none achieved potency or selectivity.
A breakthrough emerged from a 1,680-compound library screen identifying 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (compound 1) as a novel ZAC antagonist (IC~50~ ~3–10 μM). Structure-activity relationship (SAR) studies of 61 analogs revealed critical determinants:
This optimization yielded TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), a lead compound with sub-μM activity (IC~50~ = 0.7 μM for Zn²⁺-evoked currents) and >10-fold selectivity over related receptors [1]. Electrophysiology in chimeric receptors confirmed TTFB’s action depends on ZAC’s transmembrane/intracellular domains, confirming allosteric modulation. Unlike tubocurarine, TTFB’s state-dependent inhibition shows slow kinetics (~seconds), suggesting preferential binding to active/desensitized states [1] [3].
Table 3: Evolution of Thiazole-Benzamide ZAC Antagonists via SAR
Analog Structure | Key Modification | ZAC IC~50~ (μM) | Potency vs. Compound 1 |
---|---|---|---|
Compound 1 | 4-Methylthiazole; 5-bromo-2-Cl-benzamide | 3–10 | Baseline |
TTFB (5a) | 4-tert-butylthiazole; 3-F-benzamide | 1–3 | 3-fold increase |
5b | 4-Cyclopropylthiazole; 3-Cl-benzamide | 1.5–4 | 2-fold increase |
5c | 4-Phenylthiazole; 2,4-diF-benzamide | 5–8 | No improvement |
This progression underscores the thiazole-benzamide scaffold’s versatility in overcoming historical selectivity barriers, positioning ZAC as a tractable target for neurological disease research [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1